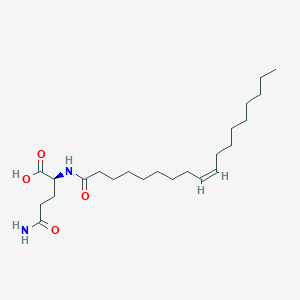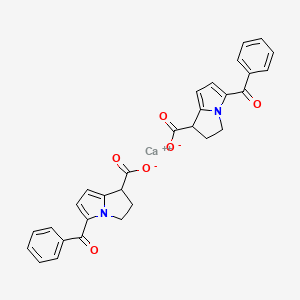
Previridicatumtoxin
Vue d'ensemble
Description
La préviridicatumtoxine est un métabolite fongique qui a été trouvé dans Penicillium aethiopicum. Il s'agit d'un intermédiaire dans la biosynthèse de la mycotoxine viridicatumtoxine. La préviridicatumtoxine présente diverses activités biologiques, notamment une activité contre Staphylococcus aureus résistant à la méthicilline et Enterococcus faecalis résistant à la vancomycine . Elle montre également une cytotoxicité contre diverses lignées cellulaires cancéreuses .
Mécanisme D'action
Target of Action
Previridicatumtoxin is a fungal metabolite that has been found in Penicillium aethiopicum . It has diverse biological activities and is active against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis . It also exhibits cytotoxicity to NCI H460, KB-3-1, and SW620 cancer cells .
Mode of Action
Its activity against mrsa,E. faecalis, C. albicans, S. cerevisiae, and certain cancer cells suggests that it interacts with cellular targets in these organisms to inhibit their growth or induce cell death .
Biochemical Pathways
This compound is an intermediate in the biosynthesis of the mycotoxin viridicatumtoxin Its broad-spectrum activity suggests that it may interfere with multiple pathways in different organisms .
Result of Action
This compound exhibits antimicrobial activity against MRSA and E. faecalis, as well as antifungal activity against C. albicans and S. cerevisiae . It also shows cytotoxic effects on NCI H460, KB-3-1, and SW620 cancer cells . These results suggest that this compound can inhibit the growth of these organisms or induce cell death.
Analyse Biochimique
Biochemical Properties
Previridicatumtoxin interacts with various biomolecules, exhibiting significant activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, Candida albicans, and Saccharomyces cerevisiae . It also shows cytotoxicity to NCI H460, KB-3-1, and SW620 cancer cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors
Méthodes De Préparation
La préviridicatumtoxine peut être synthétisée par une série de réactions chimiques. L'une des étapes clés implique la cyclisation de la partie geranyle, qui est catalysée par l'enzyme VrtK . Cette enzyme est unique car elle est le premier exemple d'une P450 capable de catalyser la cyclisation des terpènes . Le composé peut être préparé en laboratoire en alimentant Saccharomyces cerevisiae exprimant VrtK avec une préviridicatumtoxine acyclique .
Analyse Des Réactions Chimiques
La préviridicatumtoxine subit diverses réactions chimiques, notamment l'oxydation et la réduction. Elle est active contre Staphylococcus aureus résistant à la méthicilline et Enterococcus faecalis résistant à la vancomycine, ainsi que contre Candida albicans et Saccharomyces cerevisiae . Le composé est cytotoxique pour les cellules cancéreuses NCI H460, KB-3-1 et SW620 . Les réactifs et les conditions courants utilisés dans ces réactions comprennent le dichlorométhane, le diméthylsulfoxyde, l'éthanol et le méthanol .
Applications de recherche scientifique
La préviridicatumtoxine a plusieurs applications de recherche scientifique. Elle est utilisée dans l'étude des métabolites fongiques et de leurs activités biologiques. Le composé est également utilisé dans la recherche sur la résistance aux antibiotiques, car il est actif contre Staphylococcus aureus résistant à la méthicilline et Enterococcus faecalis résistant à la vancomycine . De plus, la préviridicatumtoxine est utilisée dans la recherche sur le cancer en raison de sa cytotoxicité contre diverses lignées cellulaires cancéreuses .
Mécanisme d'action
Le mécanisme d'action de la préviridicatumtoxine implique son interaction avec les cellules bactériennes et fongiques. Le composé inhibe la croissance de Staphylococcus aureus résistant à la méthicilline et Enterococcus faecalis résistant à la vancomycine en interférant avec la synthèse de leur paroi cellulaire . Il présente également une cytotoxicité contre les cellules cancéreuses en induisant l'apoptose .
Applications De Recherche Scientifique
Previridicatumtoxin has several scientific research applications. It is used in the study of fungal metabolites and their biological activities. The compound is also used in research related to antibiotic resistance, as it is active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis . Additionally, this compound is used in cancer research due to its cytotoxicity against various cancer cell lines .
Comparaison Avec Des Composés Similaires
La préviridicatumtoxine est similaire à d'autres méroterpénoïdes fongiques de type tétracycline, tels que la viridicatumtoxine et la 5-hydroxyanthrotainine . La préviridicatumtoxine est unique en raison de son système cyclique spirobicyclique fusionné et de sa capacité à inhiber Staphylococcus aureus résistant à la méthicilline et Enterococcus faecalis résistant à la vancomycine . D'autres composés similaires comprennent la 8-O-desméthylanthrotainine .
Propriétés
IUPAC Name |
(4aS,5S,12aS)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,4a,5,10,11,12a-hexahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO10/c1-13(2)6-5-7-14(3)8-9-16-17-10-15(41-4)11-18(32)20(17)24(34)23-21(16)25(35)29(39)12-19(33)22(28(31)38)26(36)30(29,40)27(23)37/h6,8,10-11,25,32,34-36,39-40H,5,7,9,12H2,1-4H3,(H2,31,38)/b14-8+/t25-,29-,30+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMPGRYRWNVPEQ-BJTDMJNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C2C=C(C=C(C2=C(C3=C1C(C4(CC(=O)C(=C(C4(C3=O)O)O)C(=O)N)O)O)O)O)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C2C=C(C=C(C2=C(C3=C1[C@@H]([C@]4(CC(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)O)O)O)O)OC)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)





![2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester](/img/structure/B3025857.png)

![N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025861.png)
![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)
![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)

